molecular formula C6H4ClN3S B1355138 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 33089-15-5

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1355138
CAS No.: 33089-15-5
M. Wt: 185.64 g/mol
InChI Key: IGIRTCCCRNZFSQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications:

  • Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties, potentially inhibiting viral replication by targeting viral enzymes or cellular pathways .
  • Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cell cycle regulation, such as WEE1 kinase, which is crucial for controlling cell cycle checkpoints .
  • Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of drugs with therapeutic potential, including anti-cancer agents .

Agricultural Applications

In agrochemical research, this compound is utilized for developing new herbicides and pesticides due to its ability to inhibit specific biological pathways in plants and pests:

  • Herbicide Development : The compound's structural features allow it to interfere with plant growth regulators, making it a candidate for herbicide formulation .

Material Science

This compound is also explored in the synthesis of specialty chemicals and materials:

  • Polymerization Reactions : Its reactive functional groups enable its use in polymer chemistry, where it can participate in various polymerization reactions to create novel materials with desirable properties .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget/Mechanism
This compoundAntiviralInhibition of viral enzymes
Kinase InhibitionWEE1 kinase
CytotoxicityCancer cell lines (HCT-116, MCF-7)
4,6-Dichloro-2-(methylthio)pyrimidineHerbicidalPlant growth regulation

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal examined the antiviral efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting its potential role as a therapeutic agent against viral infections .

Case Study 2: Kinase Inhibition

Research focused on the compound's ability to inhibit WEE1 kinase demonstrated that it effectively blocked cell cycle progression in cancer cells. This study highlighted its potential use in cancer therapy by targeting critical regulatory pathways .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to the suppression of cell proliferation, making it useful in anticancer therapies .

Biological Activity

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group, a methylthio group, and a carbonitrile moiety. The biological activity of this compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer.

Chemical Structure

The chemical structure of this compound is represented as follows:

C7H6ClN3S\text{C}_7\text{H}_6\text{ClN}_3\text{S}

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of chlorinated pyrimidines with thiomethylating agents and subsequent nitrilation. Various synthetic routes have been explored to optimize yield and purity, often utilizing microwave-assisted techniques to enhance reaction efficiency .

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MDA-MB-435 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is believed to involve microtubule depolymerization, which disrupts mitotic spindle formation during cell division .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-43510Microtubule depolymerization
This compoundHCT-11615Microtubule depolymerization

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of this compound using an MDA-MB-435 xenograft model in mice. The compound was administered at a dosage of 75 mg/kg three times a week. Results indicated significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis was conducted to evaluate the influence of various substituents on the biological activity of pyrimidine derivatives. Modifications at the C5 position were found to enhance antiproliferative effects, leading to the development of more potent analogs. This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Refluxing 2-methylthiopyrimidine precursors with amines (e.g., 2-phenylethylamine) in a solvent system such as DMSO:Water (5:5), followed by acidification with HCl and crystallization .
  • Route 2 : Multicomponent reactions (MCRs) under thermal aqueous conditions, which efficiently assemble pyrimidinecarbonitriles from aldehydes, thioureas, and malononitrile derivatives. This method emphasizes speed and diversity in generating derivatives .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:

  • Melting Point Analysis : Used to assess purity (e.g., derivatives with similar structures exhibit melting points ranging from 130°C to >240°C) .
  • Spectroscopy :
  • IR : Detection of functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ stretches at 3300–3478 cm⁻¹) .
  • NMR : Structural confirmation via δH and δC shifts (e.g., aromatic protons at δ 7.0–8.4 ppm, methylthio groups at δ 2.4–3.1 ppm) .
  • Elemental Analysis : Confirms calculated vs. observed C, H, N content (e.g., deviations <0.3% indicate high purity) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for high yield?

  • Methodological Answer : Key variables include:

  • Solvent Systems : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may complicate purification. Water content can influence crystallization efficiency .
  • Temperature and Time : Prolonged reflux (>12 hours) may degrade sensitive intermediates, while insufficient heating reduces conversion. Contradictions in yields (e.g., 50–90%) often stem from substituent electronic effects or steric hindrance .
  • Scalability : Pilot-scale reactions may require adjusted stoichiometry or gradient heating to maintain yield .

Q. How can data contradictions in spectroscopic analysis be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 4-amino-6-aryl derivatives show consistent CN peaks at ~2212 cm⁻¹) .
  • High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data, especially for ambiguous assignments .

Q. What role does the methylthio (-SCH₃) group play in further derivatization?

  • Methodological Answer : The methylthio group serves as a versatile handle for functionalization:

  • Alkylation : React with alkyl halides to introduce branched or cyclic substituents (e.g., cyclohexylamine derivatives) .
  • Oxidation/Chlorination : Treatment with POCl₃/PCl₃ replaces hydroxyl groups with chlorine, enabling access to 4-chloro intermediates for nucleophilic substitution .
  • Thiol-Ene Reactions : Facilitate conjugation with biomolecules or polymers for drug delivery studies .

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(2-8)5(7)10-6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIRTCCCRNZFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518921
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33089-15-5
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(methylsulphanyl)pyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-cyano-4-hydroxy-2-methylsulfanylpyrimidine (48.33 g) from Example 1 and phosphorus oxychloride (150 mL) was heated at reflux for 3 hours. The reaction mixture was allowed to cool to room temperature, filtered, and the filtrate was concentrated to dryness under vacuum. The residue was partitioned between methylene chloride and ice water. The organic layer was separated, washed with water, dried over magnesium sulfate, filtered, and evaporated under reduced pressure. The residue was heated to reflux in hexane (750 mL) with stirring. The hot hexane solution was decanted from the insoluble material and allowed to cool to room temperature to afford 32 g of the title compound 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine.
Quantity
48.33 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred solution of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (British patent GB901749) (1.00 g, 5.98 mmol) in POCl3 (5 mL) was heated to reflux for 2 h. The reaction mixture was concentrated in vacuo and the residue quenched with ice (100 g). The solution was then basified to pH 8 with sat. aq NaHCO3 and extracted with ethyl acetate (3×50 mL). The combined ethyl acetate layers were washed with water (20 mL), brine (10 mL), dried over Na2SO4, filtered and concentrated to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 48.3 g (289 mmol) of 4-hydroxy-2-(methylthio)-5-pyrimidinecarbonitrile and 150 mL of phosphorus oxychloride is heated at reflux for 3 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated to dryness. The residue is partitioned between dichloromethane and ice water. The organic phase is washed with water, dried over magnesium sulfate, and concentrated to a residue that is diluted with 750 mL of hexane. The stirred mixture is heated to reflux and the hot hexane solution is decanted from the insoluble material. Upon cooling to room temperature, crystals form and are collected to afford 32 g (60%) of the title compound.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

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